Cas no 1171765-23-3 (N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide)

N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide
- N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
- AKOS024656517
- 1171765-23-3
- N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- F2518-1558
-
- インチ: 1S/C12H9Cl2N3O2/c13-7-3-4-8(9(14)5-7)11-16-17-12(19-11)15-10(18)6-1-2-6/h3-6H,1-2H2,(H,15,17,18)
- InChIKey: RRILZBMJBMLMMG-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=NN=C(C3=CC=C(Cl)C=C3Cl)O2)=O)CC1
計算された属性
- せいみつぶんしりょう: 297.007
- どういたいしつりょう: 297.007
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 68A^2
N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2518-1558-10μmol |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2518-1558-10mg |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2518-1558-20mg |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2518-1558-4mg |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2518-1558-3mg |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2518-1558-20μmol |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2518-1558-1mg |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2518-1558-5mg |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2518-1558-5μmol |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2518-1558-2μmol |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
1171765-23-3 | 90%+ | 2μl |
$85.5 | 2023-05-16 |
N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamideに関する追加情報
Introduction to N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide (CAS No. 1171765-23-3)
N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide (CAS No. 1171765-23-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly its cyclopropane moiety and the presence of a chlorophenyl group, contribute to its unique chemical properties and reactivity.
The< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide structure presents a fascinating combination of functional groups that make it a valuable scaffold for drug discovery. The oxadiazole ring is a heterocyclic compound that often serves as a key pharmacophore in various therapeutic agents due to its ability to interact with biological targets in multiple ways. The cyclopropane ring, on the other hand, introduces rigidity to the molecule, which can enhance binding affinity and selectivity. Additionally, the chlorophenyl group provides electronic and steric effects that can modulate the compound's biological activity.
In recent years, there has been a growing interest in oxadiazole derivatives as potential therapeutic agents. These compounds have shown promise in various preclinical studies due to their ability to inhibit key enzymes and receptors involved in disease pathways. For instance, oxadiazole-based molecules have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide is particularly noteworthy for its potential in developing novel treatments against resistant bacterial strains and chronic inflammatory diseases.
The synthesis of< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of the oxadiazole core through cycloaddition reactions between diazomethane derivatives and appropriate unsaturated precursors. Subsequent functionalization steps introduce the cyclopropane ring and the chlorophenyl group through palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes.
The role of computational chemistry in designing and optimizing< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide cannot be overstated. Advanced molecular modeling techniques allow researchers to predict the biological activity of potential drug candidates before they are synthesized in the laboratory. This approach not only saves time and resources but also increases the likelihood of identifying compounds with high therapeutic efficacy. By leveraging computational tools such as density functional theory (DFT) and molecular dynamics simulations, scientists can gain insights into the interactions between< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide and biological targets at an atomic level.
Recent studies have demonstrated that< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide exhibits promising antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines while sparing healthy cells. Furthermore, preclinical studies in animal models have revealed that< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylcyclopropanecarboxamide can effectively reduce tumor growth and metastasis without significant side effects.
The pharmacokinetic properties of< strong>N-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ylylcyclopropanecarboxamide are also subjects of intense research. Understanding how a compound is absorbed、distributed、metabolized,and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to study these processes in detail. By optimizing these parameters,researchers can enhance the bioavailability of< strong>N-
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